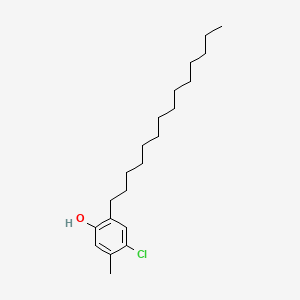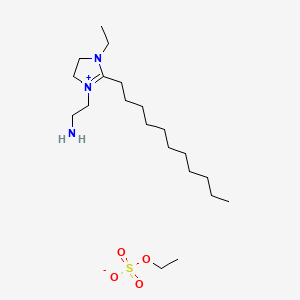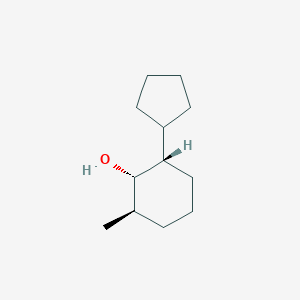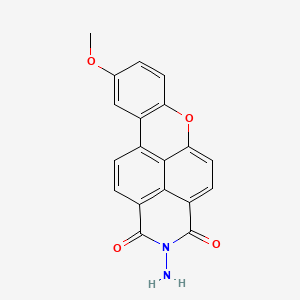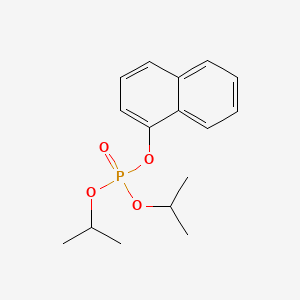
Phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester is an organophosphorus compound that features a phosphoric acid esterified with 1-naphthalenyl and bis(1-methylethyl) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester typically involves the esterification of phosphoric acid with 1-naphthalenol and isopropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid itself. The reaction conditions often include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions are crucial for large-scale production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphorous acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphorous acid derivatives.
Substitution: Various substituted phosphoric acid esters depending on the substituent introduced.
Scientific Research Applications
Phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes. The ester groups facilitate its binding to target molecules, thereby influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, bis(1-methylethyl) ester
- Phosphoric acid, 1-naphthalenyl ester
- Phosphonic acid, bis(1-methylethyl) ester
Uniqueness
Phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester is unique due to the presence of both 1-naphthalenyl and bis(1-methylethyl) groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
33650-15-6 |
|---|---|
Molecular Formula |
C16H21O4P |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
naphthalen-1-yl dipropan-2-yl phosphate |
InChI |
InChI=1S/C16H21O4P/c1-12(2)18-21(17,19-13(3)4)20-16-11-7-9-14-8-5-6-10-15(14)16/h5-13H,1-4H3 |
InChI Key |
QLOJQINTSLXCSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(OC1=CC=CC2=CC=CC=C21)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



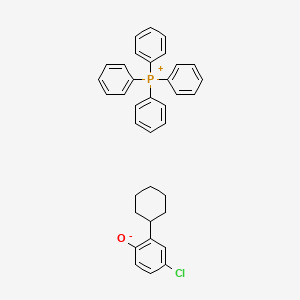
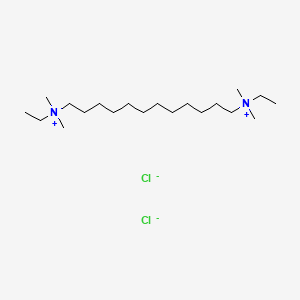
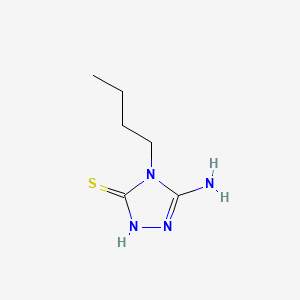
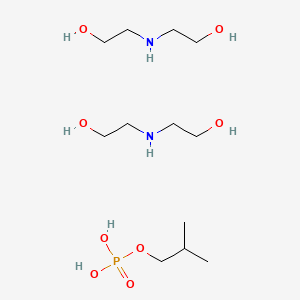
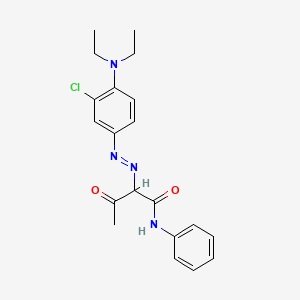
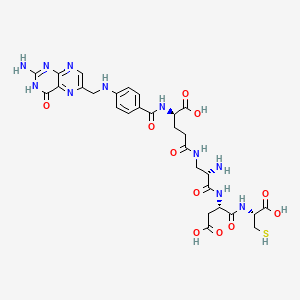
![zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride](/img/structure/B15179271.png)
